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molecular formula C16H20OSi B3059000 tert-butyldiphenylsilanol CAS No. 93547-88-7

tert-butyldiphenylsilanol

Cat. No. B3059000
M. Wt: 256.41 g/mol
InChI Key: UNAYGNMKNYRIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251931B1

Procedure details

A solution of 5-bromo-pentanol (0.9889 g, 5.9 mmol, 1 eq) in anhydrous CH2Cl2 (20 mL) under N2 at 25° C. was treated with anhydrous Et3N (1.0 mL, 7.2 mmol, 1.2 eq), TBDPSCl (1.7 mL, 6.5 mmol, 1.1 eq) and DMAP (0.23 g, 1.9 mmol, 0.3 eq). The reaction mixture was stirred for 2 h before an aqueous solution of saturated NH4Cl (100 mL) was added. The aqueous layer was extracted with EtOAc (3×100 mL) and the organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (Sio2, 5×20 cm, 0-20% EtOAc/hexanes, gradient elution) to afford TBDPSOH (2.35 g, 98%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ7.66-7.60 (m, 4H) 7.44-7.33 (m, 6H), 3.64 (t, 2H, J=6.1 Hz), 3.37 (t, 2H, J=6.9 Hz), 1.82 (p, 2H, J=7.3 Hz), 1.59-1.45 (m, 4H), 1.03 (s, 9H); 13C NMR (CDCl3, 100 MHz) δ135.6, 129.6, 127.6, 127.5, 63.5, 33.9, 32.5, 31.6, 26.8, 24.5, 19.2; IR (film) υmax 3069, 2930, 2856, 2359, 1470, 1427, 1389, 1106, 822, 738, 700 cm−1; FABHRMS (NBA-CsI) m/z 537.0235 (C21H29OSiBr+Cs+ requires 537.0225).
Quantity
0.9889 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
BrCCCCC[OH:7].CCN(CC)CC.[CH3:15][C:16]([Si:19](Cl)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:18])[CH3:17].[NH4+].[Cl-]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Si:19]([OH:7])([C:16]([CH3:18])([CH3:17])[CH3:15])([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.9889 g
Type
reactant
Smiles
BrCCCCCO
Name
Quantity
1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.7 mL
Type
reactant
Smiles
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.23 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed
WASH
Type
WASH
Details
(Sio2, 5×20 cm, 0-20% EtOAc/hexanes, gradient elution)

Outcomes

Product
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 155.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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